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Endpoint
Category

Specific Measure
Orteronel +
Prednisone

Placebo +
Prednisone

Hazard Ratio (HR)
/ p-value

Overall Survival (OS) 17.0 months 15.2 months HR 0.886 (95% CI,

0.739 to 1.062); P
= .190 [1]

Efficacy
Outcomes

Radiographic
Progression-Free

Survival (rPFS)

8.3 months 5.7 months HR 0.760 (95% CI,
0.653 to 0.885); P

< .001 [1]

PSA response rate (≥

50% decrease)

25% 10% P < .001 [1]

Time to PSA

progression

5.5 months 2.9 months P < .001 [1]

Common Adverse

Events (All
Grades)

Nausea 42% 26% -

Vomiting 36% 17% -

Fatigue 29% 23% -
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Endpoint
Category

Specific Measure
Orteronel +
Prednisone

Placebo +
Prednisone

Hazard Ratio (HR)
/ p-value

Increased amylase 14% 2% -

Trial Design & Methodology

The ELM-PC 5 trial was a pivotal, Phase III, randomized, double-blind, multicenter study [1].

Patient Population: The trial enrolled 1,099 men with mCRPC whose disease had progressed during
or after treatment with docetaxel-based chemotherapy [1].

Randomization & Dosing: Patients were randomly assigned in a 2:1 ratio to receive either:
Experimental Arm: Orteronel (400 mg) twice daily plus prednisone (5 mg) twice daily.

Control Arm: Placebo plus prednisone (5 mg) twice daily [1].
Stratification: The randomization was stratified by geographic region and baseline pain score [1].

Primary Endpoint: The pre-specified primary endpoint for the trial was Overall Survival (OS) [1].
Trial Discontinuation: The study was unblinded early after crossing a pre-specified futility boundary,

meaning the data indicated it was unlikely to demonstrate a statistically significant survival benefit [1]
[2].

Comparative Performance with Other Agents

Network meta-analyses of multiple randomized trials have provided indirect comparisons of orteronel with

other androgen receptor-targeting agents. The following table synthesizes these findings, showing how

orteronel was positioned relative to other drugs in its class.

Therapeutic
Agent

Overall
Survival (HR
vs. Control)

Key Efficacy Findings Key Safety Findings

Orteronel HR 0.90 (95%
CrI: 0.70–1.10)

[3]

Did not significantly improve
OS; showed antitumor activity

via rPFS and PSA response [1]

Significantly associated with
increased risk of adverse

events like nausea, vomiting [1]
[3]
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Therapeutic
Agent

Overall
Survival (HR
vs. Control)

Key Efficacy Findings Key Safety Findings

Enzalutamide HR 0.71 (95%
CrI: 0.54–0.89)

[3]

Ranked as the most efficacious
for OS and PFS [3]

AE rate not significantly
different from control [3]

Abiraterone
Acetate

HR 0.78 (95%

CrI: 0.61–0.98)
[3]

Second-most efficacious for

OS; prolonged time to PSA
progression [3]

AE rate not significantly

different from control [3]

The diagrams below illustrate the mechanism of orteronel and the design of the ELM-PC 5 trial.

Orteronel Mechanism of Action

Orteronel Inhibits Androgen Synthesis
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ELM-PC 5 Trial Design

ELM-PC 5 Trial Patient Flow

Men with mCRPC
Post-Docetaxel (N=1,099)

Randomization (2:1)

Orteronel + Prednisone
(n=~733)

Placebo + Prednisone
(n=~366)

Primary Endpoint:
Overall Survival (OS)

Secondary Endpoints:
rPFS, PSA Response

Click to download full resolution via product page

Interpretation of Trial Outcomes

Primary Endpoint Failure: The lack of a statistically significant OS benefit was the definitive reason

the ELM-PC 5 trial was considered negative and led to the discontinuation of orteronel's
development for advanced prostate cancer [2].

Secondary Endpoint Signals: Despite the OS result, improvements in rPFS and PSA response
rates indicate that orteronel did have biological activity against prostate cancer [1]. This suggests

that the drug mechanism was valid, but the effect magnitude was insufficient to impact overall survival
significantly in this patient population.

Indirect Comparisons: The network meta-analyses help contextualize orteronel's performance. The
data clearly show that both enzalutamide and abiraterone demonstrated stronger and more

consistent OS benefits compared to orteronel, which helped them gain regulatory approval and
become standard treatments [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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